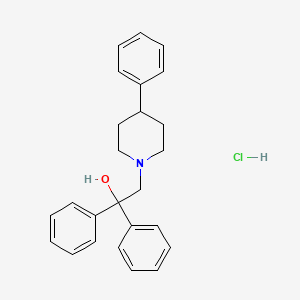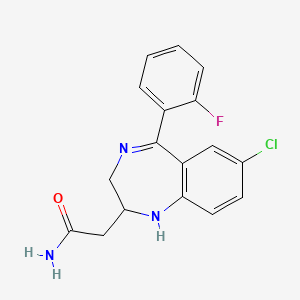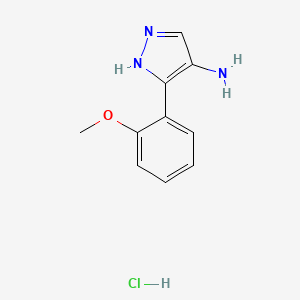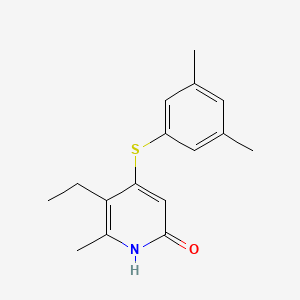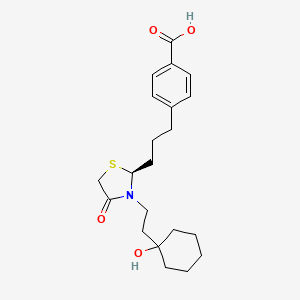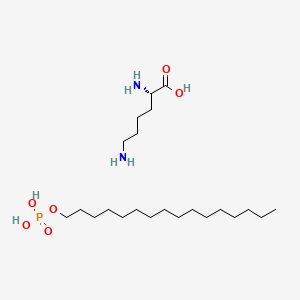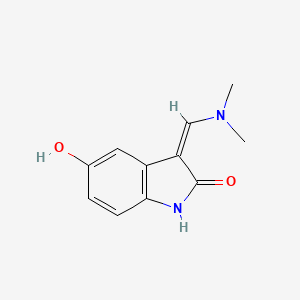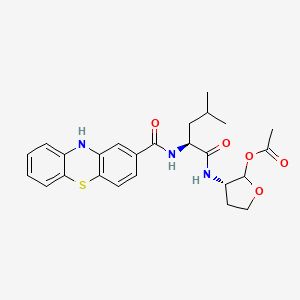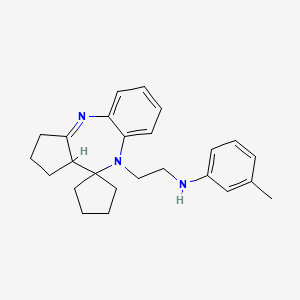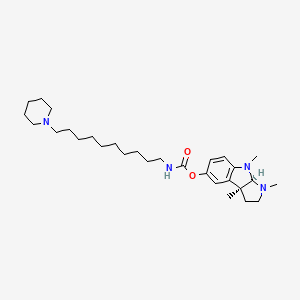
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- is an organic compound with the molecular formula C8H12O. It is a colorless liquid with a distinctive odor and is used in various chemical and industrial applications. This compound is known for its unique structure, which includes a cyclohexene ring with a methyl group and an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- can be achieved through several methods. One common method involves the catalytic hydrogenation of 6-Methyl-3-cyclohexen-1-one. This reaction typically uses a palladium catalyst under mild conditions to reduce the ketone to the corresponding aldehyde.
Another synthetic route involves the oxidation of 6-Methyl-3-cyclohexene-1-methanol. This reaction can be carried out using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to convert the alcohol to the aldehyde.
Industrial Production Methods
In industrial settings, 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- is often produced through large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a palladium or platinum catalyst to achieve efficient conversion of the starting materials to the desired aldehyde.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 6-Methyl-3-cyclohexene-1-carboxylic acid
Reduction: 6-Methyl-3-cyclohexene-1-methanol
Substitution: Various substituted cyclohexene derivatives
Applications De Recherche Scientifique
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-1-cyclohexene-1-carboxaldehyde
- 2,4,6-Trimethyl-3-cyclohexene-1-carboxaldehyde
- 3,5,6-Trimethyl-3-cyclohexene-1-carboxaldehyde
- 6-Methyl-3-cyclohexene-1,1-dimethanol
Uniqueness
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- is unique due to its specific structural configuration, which includes a trans- arrangement of the methyl and aldehyde groups on the cyclohexene ring. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
36635-33-3 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
(1R,6R)-6-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h2-3,6-8H,4-5H2,1H3/t7-,8+/m1/s1 |
Clé InChI |
BOPCAWBPVSVBMM-SFYZADRCSA-N |
SMILES isomérique |
C[C@@H]1CC=CC[C@H]1C=O |
SMILES canonique |
CC1CC=CCC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


